{[2-Chloro-5-(diethylsulfamoyl)phenyl]carbamoyl}methyl 2-chloropyridine-4-carboxylate
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Overview
Description
{[2-Chloro-5-(diethylsulfamoyl)phenyl]carbamoyl}methyl 2-chloropyridine-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chloropyridine moiety with a sulfonamide-substituted phenyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-Chloro-5-(diethylsulfamoyl)phenyl]carbamoyl}methyl 2-chloropyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the chloropyridine-4-carboxylate core, followed by the introduction of the sulfonamide-substituted phenyl group through a series of nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide, and catalysts like palladium on carbon to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
{[2-Chloro-5-(diethylsulfamoyl)phenyl]carbamoyl}methyl 2-chloropyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
{[2-Chloro-5-(diethylsulfamoyl)phenyl]carbamoyl}methyl 2-chloropyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which {[2-Chloro-5-(diethylsulfamoyl)phenyl]carbamoyl}methyl 2-chloropyridine-4-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering the enzyme’s activity. The pathways involved often include signal transduction cascades that regulate cellular processes such as inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
4-Chloromethcathinone: A stimulant drug with a similar chlorinated aromatic structure.
Indole: A heterocyclic compound with a fused ring structure.
Benzimidazole: Another heterocyclic compound with potential biological activity.
Uniqueness
What sets {[2-Chloro-5-(diethylsulfamoyl)phenyl]carbamoyl}methyl 2-chloropyridine-4-carboxylate apart is its unique combination of a sulfonamide-substituted phenyl group and a chloropyridine moiety, which imparts distinct chemical reactivity and potential biological activity not commonly found in other similar compounds.
Properties
IUPAC Name |
[2-[2-chloro-5-(diethylsulfamoyl)anilino]-2-oxoethyl] 2-chloropyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O5S/c1-3-23(4-2)29(26,27)13-5-6-14(19)15(10-13)22-17(24)11-28-18(25)12-7-8-21-16(20)9-12/h5-10H,3-4,11H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQRBLNHRXVUGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)COC(=O)C2=CC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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